![molecular formula C19H25N3O2 B6968255 N-[(3-acetylphenyl)methyl]-5-methyl-1-pentan-3-ylpyrazole-4-carboxamide](/img/structure/B6968255.png)
N-[(3-acetylphenyl)methyl]-5-methyl-1-pentan-3-ylpyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-acetylphenyl)methyl]-5-methyl-1-pentan-3-ylpyrazole-4-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, an acetylphenyl group, and a carboxamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-acetylphenyl)methyl]-5-methyl-1-pentan-3-ylpyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of a hydrazine derivative with a β-diketone under acidic conditions to form the pyrazole ring. The acetylphenyl group can be introduced through a Friedel-Crafts acylation reaction, where an acetyl chloride reacts with a benzene derivative in the presence of a Lewis acid catalyst like aluminum chloride. The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine under dehydrating conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(3-acetylphenyl)methyl]-5-methyl-1-pentan-3-ylpyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the acetylphenyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(3-acetylphenyl)methyl]-5-methyl-1-pentan-3-ylpyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-[(3-acetylphenyl)methyl]-5-methyl-1-pentan-3-ylpyrazole-4-carboxamide involves its interaction with specific molecular targets. The acetylphenyl group can interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-acetylphenyl)-4-methylbenzenesulphonamide: Similar structure but with a sulphonamide group instead of a carboxamide group.
3-acetylphenyl ethyl (methyl)carbamate: Contains a carbamate group instead of a carboxamide group.
Uniqueness
N-[(3-acetylphenyl)methyl]-5-methyl-1-pentan-3-ylpyrazole-4-carboxamide is unique due to its combination of a pyrazole ring and a carboxamide group, which provides distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
IUPAC Name |
N-[(3-acetylphenyl)methyl]-5-methyl-1-pentan-3-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-5-17(6-2)22-13(3)18(12-21-22)19(24)20-11-15-8-7-9-16(10-15)14(4)23/h7-10,12,17H,5-6,11H2,1-4H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWWREWDCZYMHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C(=C(C=N1)C(=O)NCC2=CC(=CC=C2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
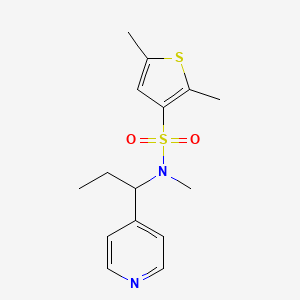
![3-[3-(4-Fluorobenzoyl)piperidin-1-yl]-1-(1-methylpyrazol-4-yl)pyrrolidin-2-one](/img/structure/B6968182.png)
![8-[(1-Tert-butylpyrazol-4-yl)methyl]-3-[(2,4-difluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6968190.png)
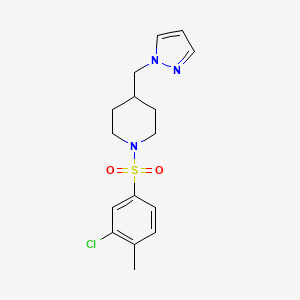
![3-chloro-4-fluoro-N-[2-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]ethyl]benzenesulfonamide](/img/structure/B6968199.png)
![2-[2-methoxy-N-(thiophen-3-ylmethyl)anilino]ethanol](/img/structure/B6968205.png)
![N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl-[(2-phenyltriazol-4-yl)methyl]amino]propanamide](/img/structure/B6968213.png)
![1-(2,5-dimethyl-1H-pyrrol-3-yl)-2-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B6968218.png)
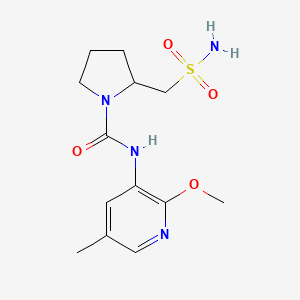
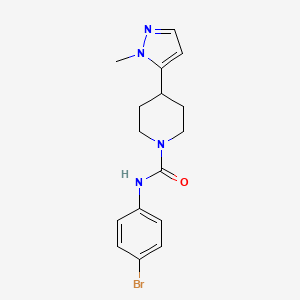
![2,4-dimethyl-N-[[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl]pyrazole-3-sulfonamide](/img/structure/B6968249.png)
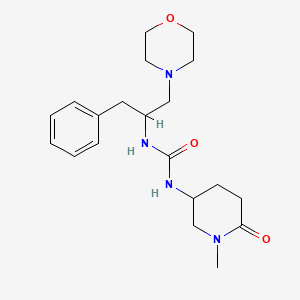
![3-[[3-(Trifluoromethoxy)phenyl]methylamino]butanenitrile](/img/structure/B6968269.png)
![N-(4-bromophenyl)-4-[2-(2-hydroxyethyl)pyrazol-3-yl]piperidine-1-carboxamide](/img/structure/B6968272.png)
